molecular formula C18H23N7OS B6563054 2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide CAS No. 1021229-41-3

2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide

Cat. No.: B6563054
CAS No.: 1021229-41-3
M. Wt: 385.5 g/mol
InChI Key: HAAQEKIGGHIFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its specific arrangement of functional groups and heterocycles. It is known for its significance in various scientific and industrial applications, especially due to its unique chemical properties that facilitate numerous reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide typically involves multistep procedures starting from readily available precursors. Key steps include:

  • Formation of Thiazole Ring: : Initial reactions involve the construction of the 1,3-thiazole ring through condensation reactions involving α-haloketones and thiourea under controlled acidic or basic conditions.

  • Formation of Pyrazolo[3,4-d]pyrimidine Moiety: : This involves cyclization reactions, where pyrimidine and pyrazole derivatives undergo a series of condensation reactions. Specific reagents, such as hydrazine derivatives, are often employed to facilitate the ring closure under thermal or catalytic conditions.

  • Linking of Piperidinyl and Thiazole Moieties: : The linkage is established via alkylation reactions where the intermediate compounds are combined, often requiring the use of catalysts or specific reaction environments to ensure high yields and purity.

Industrial Production Methods

Industrial production scales up these synthetic routes using continuous flow techniques and process optimization to enhance efficiency. Advanced reactors and real-time monitoring systems ensure stringent control over reaction parameters, leading to consistent and high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to derivatives with modified electronic properties.

  • Reduction: : Reduction reactions often utilize agents like lithium aluminium hydride to achieve selective reductions.

  • Substitution: : Nucleophilic substitution reactions enable the replacement of certain functional groups, facilitated by reagents such as halides or other nucleophiles.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium, platinum, and various organocatalysts for facilitating specific transformations.

Major Products Formed

Major products include a range of oxidized, reduced, and substituted derivatives, each possessing unique properties for further application in various fields.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.

Biology

Biologically, it is studied for its interaction with various biomolecules, providing insights into enzyme inhibition and receptor binding.

Medicine

Medically, its derivatives are researched for their potential as therapeutic agents, particularly in the treatment of certain cancers and infectious diseases.

Industry

Industrially, it finds applications in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The compound exerts its effects through specific mechanisms, including:

  • Molecular Targets: : It targets specific enzymes and receptors, modulating their activity.

  • Pathways Involved: : It influences cellular signaling pathways, particularly those involving kinase and phosphatase interactions, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-{2-[4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide

  • 2,4-dimethyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide

Uniqueness

Compared to these compounds, 2,4-dimethyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,3-thiazole-5-carboxamide exhibits unique binding affinities and reactivity patterns, attributed to the specific steric and electronic effects of the piperidinyl group.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7OS/c1-12-15(27-13(2)23-12)18(26)19-6-9-25-17-14(10-22-25)16(20-11-21-17)24-7-4-3-5-8-24/h10-11H,3-9H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAQEKIGGHIFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.